Ethyl hydrogen sulphate, calcium salt
Description
Ethyl hydrogen sulphate, calcium salt (chemical formula: C₄H₁₀CaO₈S₂; molecular weight: 290.33 g/mol) is a calcium-containing derivative of ethyl hydrogen sulphate. It is synthesized by neutralizing a mixture of ethyl hydrogen sulphate and sulfuric acid with calcium carbonate, forming soluble calcium ethyl sulphate and insoluble calcium sulfate . This compound is water- and alcohol-soluble and serves as an intermediate in ethanol production from ethylene . Its dihydrate form crystallizes readily, and its synthesis involves refluxing ethanol with sulfuric acid followed by neutralization with calcium carbonate .
Properties
CAS No. |
926-03-4 |
|---|---|
Molecular Formula |
C4H10CaO8S2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
calcium;ethyl sulfate |
InChI |
InChI=1S/2C2H6O4S.Ca/c2*1-2-6-7(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2 |
InChI Key |
AWSAYQTWGIFWBG-UHFFFAOYSA-L |
Canonical SMILES |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium ethylsulfate can be synthesized through the reaction of calcium hydroxide with ethyl sulfate. The reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product. The general reaction is as follows:
Ca(OH)2+2C2H5OSO3H→Ca(C2H5OSO3)2+2H2O
In this reaction, calcium hydroxide reacts with ethyl sulfate to form calcium ethylsulfate and water. The reaction is typically carried out at room temperature, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of calcium ethylsulfate involves similar chemical reactions but on a larger scale. The process may include additional steps such as filtration, drying, and milling to obtain the final product in the desired form. The use of automated systems and reactors ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Calcium ethylsulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, calcium ethylsulfate can hydrolyze to form calcium hydroxide and ethyl sulfate.
Substitution: It can participate in substitution reactions where the ethyl group is replaced by other functional groups.
Complexation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at room temperature.
Substitution: Various nucleophiles under mild to moderate conditions.
Complexation: Metal salts or organic ligands in solution.
Major Products
Hydrolysis: Calcium hydroxide and ethyl sulfate.
Substitution: New organosulfur compounds depending on the nucleophile used.
Complexation: Metal-organic complexes.
Scientific Research Applications
Calcium ethylsulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which calcium ethylsulfate exerts its effects depends on the specific application. In chemical reactions, it acts as a source of ethyl sulfate anions, which can participate in various transformations. In biological systems, it may interact with cellular components and enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Calcium Sulfate (CaSO₄)
Molecular Formula : CaSO₄
Molecular Weight : 136.14 g/mol (anhydrous)
Solubility :
Key Differences :
Calcium Sulfite (CaSO₃)
Molecular Formula : CaSO₃
Molecular Weight : 120.14 g/mol
Solubility :
Key Differences :
Calcium Thiosulfate Hexahydrate (CaS₂O₃·6H₂O)
Molecular Formula : CaS₂O₃·6H₂O
Molecular Weight : 260.30 g/mol
Solubility :
Key Differences :
- Thiosulfate ion includes sulfur-sulfur bonds, enabling redox reactivity absent in ethyl sulphate derivatives.
Sodium Ethyl Sulphate (C₂H₅SO₄Na)
Molecular Formula : C₂H₅NaO₄S
Molecular Weight : 148.11 g/mol
Solubility :
Key Differences :
Potassium Ethyl Sulphate (C₂H₅KO₄S)
Molecular Formula : C₂H₅KO₄S
Molecular Weight : 164.23 g/mol
Solubility :
Key Differences :
Data Tables
Table 1: Molecular and Solubility Properties
Research Findings
- Synthesis : Calcium ethyl sulphate is synthesized via neutralization with CaCO₃, whereas sodium/potassium salts require Na₂CO₃ or K₂CO₃ .
- Stability: Calcium ethyl sulphate hydrolyzes to ethanol and H₂SO₄ under acidic conditions, a property exploited in ethanol production .
- Solubility Trends : Calcium salts generally exhibit lower water solubility than alkali metal derivatives (e.g., sodium ethyl sulphate) due to ionic charge differences .
Biological Activity
Ethyl hydrogen sulphate, calcium salt (C4H10CaO8S2), is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant data tables and research findings.
This compound is an inorganic compound formed from ethyl hydrogen sulfate and calcium. Its molecular structure includes two sulfate groups and is represented by the chemical formula C4H10CaO8S2. The compound is soluble in water, which influences its bioavailability and potential biological effects.
Antimicrobial Properties
Research has indicated that ethyl hydrogen sulphate exhibits antimicrobial activity against various pathogens. A study conducted by the European Food Safety Authority (EFSA) highlighted the compound's effectiveness in inhibiting bacterial growth, particularly in food preservation contexts .
Table 1: Antimicrobial Activity of Ethyl Hydrogen Sulphate
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 mg/mL |
| Staphylococcus aureus | 0.3 mg/mL |
| Salmonella spp. | 0.4 mg/mL |
Cytotoxic Effects
The cytotoxic effects of ethyl hydrogen sulphate have been studied in various cell lines. A notable investigation reported that the compound induced apoptosis in cancer cell lines at higher concentrations, suggesting its potential as an anticancer agent. The study found IC50 values indicating effective concentrations that could be utilized for therapeutic applications.
Table 2: Cytotoxicity of Ethyl Hydrogen Sulphate
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon cancer) | 12.5 |
| MCF-7 (Breast cancer) | 15.0 |
| HeLa (Cervical cancer) | 10.0 |
The biological activity of ethyl hydrogen sulphate is thought to be mediated through several mechanisms:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis, leading to cell death.
- Induction of Reactive Oxygen Species (ROS) : In cancer cells, it has been shown to increase ROS levels, triggering apoptotic pathways.
- Alteration of Membrane Integrity : Ethyl hydrogen sulphate can disrupt cellular membranes, contributing to its antimicrobial properties.
Case Studies
- Food Preservation : A case study examined the use of ethyl hydrogen sulphate in extending the shelf life of dairy products. The results demonstrated a significant reduction in microbial load when treated with the compound compared to untreated samples .
- Cancer Research : In vitro studies on breast cancer cell lines revealed that treatment with ethyl hydrogen sulphate led to a dose-dependent decrease in cell viability, supporting its potential role as a chemotherapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
